molecular formula C10H20BNO2 B3237859 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine CAS No. 139649-84-6

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

Cat. No. B3237859
CAS RN: 139649-84-6
M. Wt: 197.08 g/mol
InChI Key: NLBPUWKHXRWGHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I could not find specific information on the molecular structure of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine” in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and refractive index. Unfortunately, I could not find specific information on the physical and chemical properties of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine” in the sources I found .

Scientific Research Applications

Crystal Structure and Conformational Analysis

Huang et al. (2021) conducted a study focusing on boric acid ester intermediates with benzene rings, which includes compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine. This research utilized methods like FTIR, NMR spectroscopy, and mass spectrometry for structure confirmation. Additionally, X-ray diffraction was employed for crystallographic and conformational analyses. The study demonstrated the consistency of molecular structures optimized by density functional theory (DFT) with those determined by single crystal X-ray diffraction, revealing important physicochemical properties of the compounds (Huang et al., 2021).

Chemical Reactivity and Stability

Sopková-de Oliveira Santos et al. (2003) explored the structure of pyridin-2-ylboron derivatives, a category inclusive of compounds akin to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine. The study assessed structural differences and bond angles, contributing to understanding the chemical reactivity and stability of these compounds. This research also included ab initio calculations of HOMO and LUMO, correlating with the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Application in Polymer Chemistry

Welterlich et al. (2012) discussed the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which potentially involve derivatives like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine. These polymers, synthesized via palladium-catalyzed polycondensation, exhibit significant properties such as solubility in organic solvents and distinct coloration, making them relevant in materials science and engineering (Welterlich et al., 2012).

Role in Boronate-Based Fluorescence Probes

Lampard et al. (2018) synthesized boronate ester fluorescence probes, which are applicable in detecting hydrogen peroxide (H2O2). Compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine were used in these probes, demonstrating the critical role of boron-based compounds in developing sensitive detection methods for specific substances (Lampard et al., 2018).

Synthesis of Electron Transport Materials

Xiangdong et al. (2017) reported an efficient synthesis method for electron transport materials using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene. This process, which could involve derivatives like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine, highlights the potential applications of these compounds in the field of electronic materials (Xiangdong et al., 2017).

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. Unfortunately, I could not find specific information on the safety and hazards of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine” in the sources I found .

Future Directions

The future directions of a chemical compound refer to its potential applications and areas of research. Unfortunately, I could not find specific information on the future directions of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine” in the sources I found .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPUWKHXRWGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

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